N-(2,5-Dichloropyridin-4-yl)-N-ethyl-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dichloropyridin-4-yl)-N-ethyl-2,2,2-trifluoroacetamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dichloro and trifluoroacetamide groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichloropyridin-4-yl)-N-ethyl-2,2,2-trifluoroacetamide typically involves the reaction of 2,5-dichloropyridine with ethylamine and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2,5-Dichloropyridine, ethylamine, and trifluoroacetic anhydride.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: 2,5-Dichloropyridine is dissolved in the solvent, and ethylamine is added dropwise while maintaining the temperature. Trifluoroacetic anhydride is then added slowly to the reaction mixture. The reaction is allowed to proceed for several hours, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Workup: After completion of the reaction, the mixture is quenched with water, and the organic layer is separated. The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichloropyridin-4-yl)-N-ethyl-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyridine ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
N-(2,5-Dichloropyridin-4-yl)-N-ethyl-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It can serve as a lead compound for the development of new drugs.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as an inhibitor or modulator of specific biological pathways.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,5-Dichloropyridin-4-yl)-N-ethyl-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and pyridine moieties allow it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: A precursor in the synthesis of N-(2,5-Dichloropyridin-4-yl)-N-ethyl-2,2,2-trifluoroacetamide, used in various chemical reactions.
Trifluoroacetamide Derivatives: Compounds containing the trifluoroacetamide group, used in medicinal chemistry and agrochemicals.
Pyridine Derivatives: Compounds with a pyridine ring, known for their diverse biological activities and applications in drug development.
Uniqueness
This compound is unique due to the combination of its trifluoromethyl and pyridine moieties. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications. The presence of both dichloro and trifluoroacetamide groups allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C9H7Cl2F3N2O |
---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
N-(2,5-dichloropyridin-4-yl)-N-ethyl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H7Cl2F3N2O/c1-2-16(8(17)9(12,13)14)6-3-7(11)15-4-5(6)10/h3-4H,2H2,1H3 |
InChI Key |
HZFBSEFMFISORM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=NC=C1Cl)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.